3,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide” is an organic compound that contains a benzamide group (a benzene ring attached to a carboxamide group) which is substituted at the 3rd and 4th positions by chlorine atoms and at the nitrogen atom by a 3-cyclopropyl-3-hydroxypropyl group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide core would provide a planar, aromatic region, while the dichloro substituents would add electron-withdrawing character. The 3-cyclopropyl-3-hydroxypropyl group would introduce a chiral center, potentially leading to stereoisomerism .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzamide core might undergo reactions typical of amides and aromatic compounds. The dichloro substituents could potentially be replaced in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Photophysical Studies and Photostability
A study on benzo[a]phenoxazinium chlorides, which are structurally related to the requested compound, explored their photophysical properties and photostability in different media, including dry ethanol and aqueous solutions. The research aimed at understanding the influence of different substituents on the acid-base equilibrium and photostability, highlighting the potential for applications in photodynamic therapy or as photostable dyes (Raju et al., 2016).
Antipathogenic Activity of Derivatives
The synthesis and evaluation of new thiourea derivatives, including compounds with dichlorophenyl groups, for their antipathogenic activity against bacterial strains demonstrate the potential of chlorinated benzamide derivatives in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Chemical Synthesis and Impurity Analysis
Research focusing on the synthesis of impurities related to pharmaceutical compounds, such as roflumilast, reveals the importance of understanding and controlling the formation of specific chlorinated benzamide derivatives during drug synthesis. This is crucial for ensuring the purity and safety of pharmaceutical products (Xing-yu, 2015).
Metabolic Characterization of Synthetic Opioids
A study on AH-7921, a synthetic opioid that contains a structurally similar dichloro benzamide moiety, provides insight into its metabolic stability and the identification of metabolites. This type of research is vital for forensic and toxicological analysis, understanding the drug's pharmacokinetics, and identifying potential risks associated with its consumption (Wohlfarth et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3,4-dichloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2/c14-10-4-3-9(7-11(10)15)13(18)16-6-5-12(17)8-1-2-8/h3-4,7-8,12,17H,1-2,5-6H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZLHVOMYQEATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.